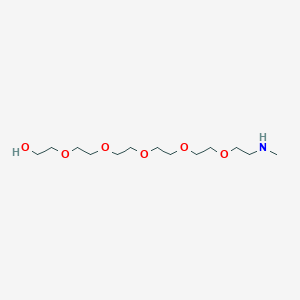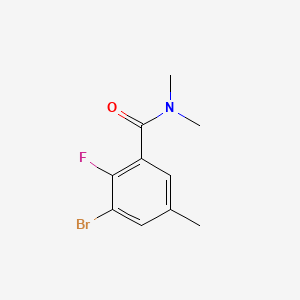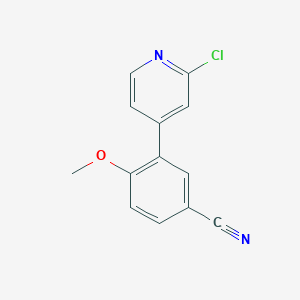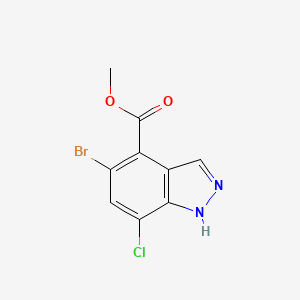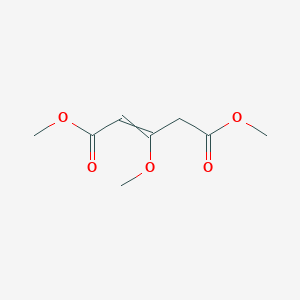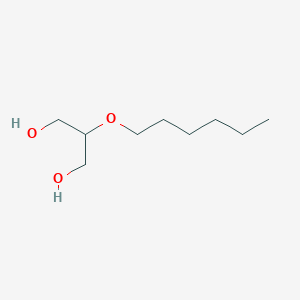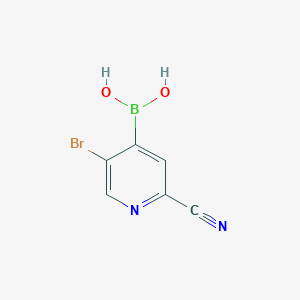
(5-Bromo-2-cyanopyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-cyanopyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and cyano groups on the pyridine ring makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-cyanopyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction. The use of continuous flow reactors ensures better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-cyanopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-cyanopyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl motifs, which are common in many natural products and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs. The biaryl structures formed through its reactions are often found in bioactive molecules, including kinase inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its versatility in forming stable carbon-carbon bonds makes it an essential component in material science .
Mechanism of Action
The mechanism of action of (5-Bromo-2-cyanopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in (5-Bromo-2-cyanopyridin-4-yl)boronic acid.
4-Bromophenylboronic Acid: Similar in structure but does not have the cyano group, which can influence reactivity and selectivity.
2-Cyanophenylboronic Acid: Lacks the bromine atom, affecting its utility in certain substitution reactions.
Uniqueness
The presence of both bromine and cyano groups in this compound provides unique reactivity and selectivity in various chemical transformations. This dual functionality allows for more diverse applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C6H4BBrN2O2 |
|---|---|
Molecular Weight |
226.83 g/mol |
IUPAC Name |
(5-bromo-2-cyanopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BBrN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H |
InChI Key |
JYLHJXBAOIPDFB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1Br)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


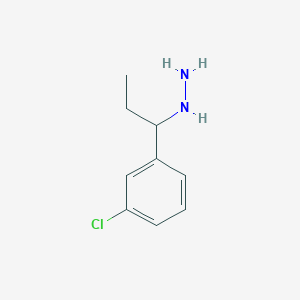
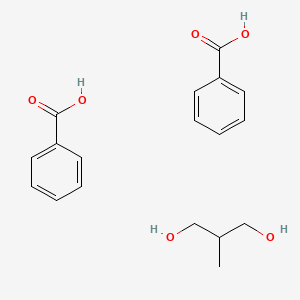

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079478.png)
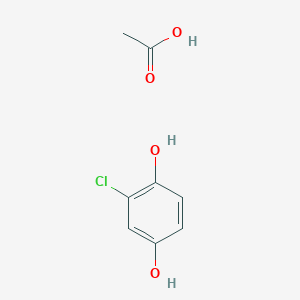
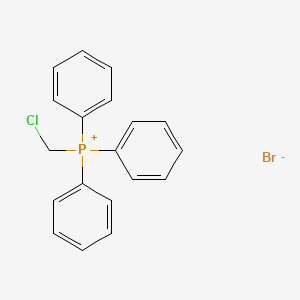

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
